molecular formula C21H22N4O3 B6431306 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 1904371-07-8

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No. B6431306
CAS RN: 1904371-07-8
M. Wt: 378.4 g/mol
InChI Key: QSIOCOONOLGTGP-UHFFFAOYSA-N
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Description

“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide” is a chemical compound. It is related to the compound “ethyl 2- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate” which has a molecular weight of 233.23 .


Synthesis Analysis

The synthesis of related compounds involves the diazotization of an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .


Molecular Structure Analysis

The structural parameters of the triazinone rings in related compounds do not display systematic differences with respect to those reported for a few analogous compounds . The benzotriazinone rings in some compounds are almost perpendicular to the alkylic chain .


Chemical Reactions Analysis

The condensation of N- (2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with ammonia, primary amines, and hydrazines has given a series of 4-oxopyrimido [5,4-b] indoles . These have been converted into the 4-chloro and then into the 4-methoxy, 4-dialkylamino, and 4-mercapto derivatives .

Mechanism of Action

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19-17-8-4-5-9-18(17)23-24-25(19)13-12-22-20(27)21(10-14-28-15-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIOCOONOLGTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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